Pyridazino[3,4-b]quinoxaline
Description
Contextual Significance of Quinoxaline (B1680401) and Pyridazine (B1198779) Scaffolds in Organic Synthesis and Drug Discovery
The foundational components of Pyridazino[3,4-b]quinoxaline, the quinoxaline and pyridazine nuclei, are independently recognized as "privileged structures" in drug discovery. This designation stems from their recurring presence in a multitude of biologically active compounds.
Quinoxaline, or benzopyrazine, is a heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. mdpi.com Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antimalarial properties. nih.govnih.govnih.govnih.govkoreascience.kr The versatility of the quinoxaline scaffold allows for extensive functionalization, enabling the fine-tuning of its biological and physicochemical properties. bohrium.com This has led to the development of several marketed drugs, such as the antiviral agent Glecaprevir and the anticancer drug Erdafitinib (Balversa). koreascience.kr The synthetic accessibility of quinoxalines, often through the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, further enhances their appeal in medicinal chemistry. nih.gov
Similarly, the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key component in numerous bioactive molecules. rsc.orgsapub.org Pyridazine and its derivatives, particularly pyridazinones, exhibit a wide array of pharmacological effects, including cardiovascular, anti-inflammatory, analgesic, anticonvulsant, and anticancer activities. nih.govsigmaaldrich.com The pyridazine scaffold is adept at participating in hydrogen bonding and other molecular interactions, making it a valuable pharmacophore in the design of enzyme inhibitors and receptor ligands. nih.gov The structural diversity of pyridazine-containing compounds is vast, and their synthesis is well-established in organic chemistry. rsc.org
The amalgamation of these two potent heterocyclic systems in the form of this compound offers the potential for synergistic or novel biological activities, driving the exploration of this unique chemical entity.
Historical Overview and Early Explorations of this compound Synthesis
The initial forays into the synthesis of the this compound ring system laid the groundwork for subsequent investigations into its properties and potential applications. Early synthetic strategies primarily revolved around the construction of the pyridazine ring onto a pre-existing quinoxaline framework or the reaction of suitably functionalized pyridazine precursors with aromatic diamines.
One of the foundational methods for accessing this tetracyclic system involves the use of quinoxalinone derivatives. The reaction of these quinoxalinones with hydrazine (B178648) provides a direct route to dihydropyridazino[3,4-b]quinoxalines. Subsequent oxidation of these reduced intermediates furnishes the fully aromatic this compound. nih.gov
Another key early approach starts from substituted pyridazines. Specifically, the reaction of 3,4,6-trichloropyridazine (B1215204) with o-phenylenediamines has been shown to yield 5,10-dihydropyridazino[3,4-b]quinoxalines. These dihydro derivatives can then be oxidized to afford the target this compound, establishing a viable and historically significant synthetic pathway. nih.gov More recent studies have also reported the formation of the this compound skeleton as a by-product in the reaction of 3-aroylmethyl-2-(trifluoromethyl)quinoxalines with hydrazine hydrate (B1144303), highlighting alternative, albeit less direct, synthetic entries. nih.gov
These early synthetic explorations, while perhaps not exhaustive, were crucial in establishing the fundamental chemistry of the this compound system and paving the way for future derivatization and biological evaluation.
Current Academic Research Landscape and Future Directions for the Chemical Compound
The contemporary research landscape surrounding this compound and its isomers is vibrant, with a strong focus on their potential as therapeutic agents. While direct studies on the parent compound are still emerging, research into closely related fused systems provides compelling insights into the potential applications of this scaffold.
A significant area of investigation is the development of anticancer agents. For instance, derivatives of the isomeric pyridazino[4,5-b]indole scaffold have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cancer cell signaling pathways. sapub.org Furthermore, related fused heterocyclic systems like pyrazolo[3,4-b]pyridines are being explored as inhibitors of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs), both of which are validated targets in oncology. nih.govmdpi.com These findings suggest that the this compound core could serve as a valuable template for the design of novel kinase inhibitors.
The antiviral potential of this class of compounds is another promising avenue of research. Quinoxaline derivatives, in general, have a well-documented history of antiviral activity. nih.govnih.gov More specifically, recent computational and experimental studies have highlighted pyridazino[4,5-b]quinoxaline-1(2H)-one derivatives as potential inhibitors of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. This underscores the potential of the broader pyridazinoquinoxaline scaffold in the development of new antiviral therapies.
Future research on this compound is likely to focus on several key areas:
Expansion of Synthetic Methodologies: The development of more efficient, versatile, and sustainable synthetic routes to access a wider range of substituted this compound derivatives is crucial for systematic structure-activity relationship (SAR) studies.
Exploration of Biological Targets: Comprehensive biological screening of new derivatives against a diverse panel of targets, including various kinases, proteases, and other enzymes implicated in disease, will be essential to uncover the full therapeutic potential of this scaffold.
Investigation of Physicochemical and Pharmacokinetic Properties: To advance promising lead compounds towards clinical development, detailed studies on their solubility, metabolic stability, and other ADME (absorption, distribution, metabolism, and excretion) properties will be necessary.
The convergence of the favorable pharmacological profiles of quinoxalines and pyridazines within the this compound framework presents a compelling case for its continued exploration as a source of novel bioactive compounds.
Detailed Research Findings
| Compound Class | Key Findings | Potential Applications | Reference |
|---|---|---|---|
| Pyridazino[4,5-b]indole derivatives | Demonstrated potent inhibitory activity against phosphoinositide 3-kinase (PI3K). | Anticancer therapy, particularly for breast cancer. | sapub.org |
| Pyrazolo[3,4-b]pyridine derivatives | Showed inhibition of cyclin-dependent kinases (CDK2 and/or CDK9) and tropomyosin receptor kinases (TRKs), inducing cell cycle arrest and apoptosis in cancer cells. | Anticancer therapy. | nih.govmdpi.com |
| Pyridazino[4,5-b]quinoxaline-1(2H)-one derivatives | Identified as potential inhibitors of the SARS-CoV-2 main protease (Mpro) through molecular docking studies. | Antiviral therapy for COVID-19. | |
| Quinolino[3,4-b]quinoxalines | Exhibited topoisomerase IIα inhibitory activity and stabilization of G-quadruplex structures, leading to cytotoxic effects against cancer cell lines. | Anticancer therapy. | rsc.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
261-64-3 |
|---|---|
Molecular Formula |
C10H6N4 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
pyridazino[4,3-b]quinoxaline |
InChI |
InChI=1S/C10H6N4/c1-2-4-8-7(3-1)12-9-5-6-11-14-10(9)13-8/h1-6H |
InChI Key |
IOAFWWCCQONJQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CN=NC3=N2 |
Origin of Product |
United States |
Computational and Theoretical Investigations of Pyridazino 3,4 B Quinoxaline
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods are used to predict the electronic structure, geometric parameters, and energetic profiles of Pyridazino[3,4-b]quinoxaline and its analogues.
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Energy Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. It has been employed to study pyridazine (B1198779) and quinoxaline-based compounds, providing detailed information on their molecular structure and reactivity.
DFT calculations, often using the B3LYP functional with a basis set like 6-31G**, are performed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. researchgate.net These calculations also yield crucial electronic parameters. For related pyridazine derivatives, studies have focused on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy difference between HOMO and LUMO, the energy gap (Eg), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity and better conductivity, which is a desirable trait for developing certain therapeutic agents or organic semiconductors. researchgate.net
For instance, studies on dicyano pyridazine molecules showed that the addition of electron-withdrawing cyano (CN) groups significantly decreased the energy gap and chemical hardness, while increasing electrophilicity. researchgate.net This suggests that substituting the this compound core could similarly tune its electronic properties for specific applications. DFT also allows for the prediction of total energy, ionization potential, and electron affinity, which are essential for understanding the molecule's behavior in charge-transfer processes. researchgate.netresearchgate.net
Table 1: Representative DFT-Calculated Electronic Properties for Pyridazine Derivatives Note: This table presents generalized data from studies on pyridazine derivatives to illustrate the type of information obtained via DFT, as specific data for the parent this compound is not extensively published. Values are for illustrative purposes.
| Property | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| Energy Gap (Eg) | Difference between LUMO and HOMO energies (ELUMO - EHOMO) | ~2.2 to 5.0 |
| Ionization Potential (I) | Energy required to remove an electron (~ -EHOMO) | ~6.0 to 7.5 |
| Electron Affinity (A) | Energy released when an electron is added (~ -ELUMO) | ~1.5 to 2.5 |
Conformational Analysis and Isomer Stability Studies
The this compound ring system can exist in different isomeric forms, particularly in its reduced states. Research has shown that the reaction of certain precursors can lead to dihydropyridazino[3,4-b]quinoxalines. bohrium.com Spectroscopic data combined with theoretical analysis confirmed that these compounds predominantly exist as the 1,2-dihydro isomer, which was determined to be the most stable among six potential structures. bohrium.com In contrast, when N-substituted o-phenylenediamines are used as starting materials, the resulting structure is a 2,10-dihydro derivative. bohrium.com
Molecular Modeling and Simulation Approaches
Molecular modeling techniques are instrumental in drug discovery, allowing for the prediction and analysis of interactions between a small molecule (ligand) and a biological macromolecule (target).
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-target recognition.
Derivatives of the related pyridazino[4,5-b]quinoxalin-1(2H)-one scaffold have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), a crucial enzyme for viral replication. tandfonline.com Docking studies revealed that phenyl and nitrophenyl substituted derivatives could fit favorably into the active site of the protease. tandfonline.com Similarly, quinolino[3,4-b]quinoxalines, which share a similar tetracyclic core, have been docked into the active site of human topoisomerase IIα, a key enzyme in DNA replication and a target for anticancer drugs. nih.govdaneshyari.com These studies identify critical interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket and contribute to its inhibitory activity.
Table 2: Example of Molecular Docking Results for Pyridazinoquinoxaline Analogues Note: This table is a representative example based on findings for related structures.
| Compound Class | Protein Target | Key Interacting Residues (Example) | Predicted Binding Affinity (Score) |
|---|---|---|---|
| Pyridazino[4,5-b]quinoxalin-1(2H)-ones | SARS-CoV-2 Main Protease (3CLpro) | Cys145, His41, Glu166 | Low (favorable) binding energy |
| Quinolino[3,4-b]quinoxalines | Topoisomerase IIα | Asp, Arg, Gly | Low IC50 correlated with docking scores |
Molecular Dynamics Simulations for Protein-Ligand Complex Stability and Binding Affinity
Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, offering insights into its stability and the persistence of interactions over time. Following molecular docking, MD simulations are often performed to validate the predicted binding mode and to assess the stability of the complex under simulated physiological conditions.
For the complex of a nitrophenyl-substituted pyridazino[4,5-b]quinoxalin-1(2H)-one with the SARS-CoV-2 main protease, MD simulations were conducted to evaluate its stability. tandfonline.com The results indicated that the complex was stable, with the calculated average binding energy suggesting a significant inhibitory effect. tandfonline.com MD simulations can monitor metrics like the root-mean-square deviation (RMSD) of the protein and ligand, which indicates structural stability, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. These simulations are crucial for confirming that the key interactions predicted by docking are maintained over time, thus providing a more reliable estimate of binding affinity and complex stability. tandfonline.comnih.gov
Spectroscopic Characterization Methodologies in Pyridazino 3,4 B Quinoxaline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of pyridazino[3,4-b]quinoxaline derivatives. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments and computational calculations, chemists can map the connectivity of atoms and define the stereochemistry of these molecules.
¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. In the study of this compound derivatives, ¹H NMR is used to identify the signals corresponding to the aromatic protons of the quinoxaline (B1680401) and pyridazine (B1198779) rings, as well as any substituents attached to the core structure. For instance, in the analysis of 5,12-dihydrobenzo[g]pyridazino[3,4-b]quinoxalines, the protons on the central benzene (B151609) ring appear in a characteristic upfield region. rsc.org The chemical shifts (δ), multiplicity (singlet, doublet, triplet, multiplet), and coupling constants (J) are all crucial for assigning specific protons to their positions in the heterocyclic framework. researchgate.net
The characterization of various substituted indolo[2,3-b]quinoxaline derivatives, which share a related structural motif, demonstrates the utility of ¹H NMR. researchgate.net For example, the protons of the methylene (B1212753) group adjacent to a nitrogen atom (N-CH₂) in N-alkylated derivatives typically appear as a triplet, with specific chemical shifts and coupling constants confirming their position. researchgate.net
Interactive Table: ¹H NMR Data for a this compound Derivative
| Compound | Solvent | Proton Assignment | Chemical Shift (δ ppm) | Multiplicity / Coupling Constant (J Hz) | Reference |
| 5,12-dihydrobenzo[g]this compound (11f) | - | Central benzene ring protons | 6.48 - 6.68 | Multiplet | rsc.org |
| 6-Tetradecyl-6H-indolo[2,3-b]quinoxaline | DMSO-d6 | N-CH₂ | 4.50 | t, J = 7.1 | researchgate.net |
| 6-Tetradecyl-6H-indolo[2,3-b]quinoxaline | DMSO-d6 | Aromatic Protons | 7.34 - 8.35 | Multiplet | researchgate.net |
| 6-Hexadecyl-6H-indolo[2,3-b]quinoxaline | DMSO-d6 | N-CH₂ | 4.50 | t, J = 7.1 | researchgate.net |
| 6-Hexadecyl-6H-indolo[2,3-b]quinoxaline | DMSO-d6 | Aromatic Protons | 7.40 - 8.26 | Multiplet | researchgate.net |
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the this compound structure gives rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, allowing for the differentiation between protonated and quaternary carbons, as well as carbons in different parts of the heterocyclic system. researchgate.net Due to the low natural abundance of the ¹³C isotope and sometimes poor solubility, acquiring high-quality spectra can be challenging. nih.gov However, it is essential for unambiguous structural confirmation. For complex derivatives, such as N-alkylated indolo[2,3-b]quinoxalines, the signals for the aliphatic carbons in the alkyl chain appear at higher fields (lower ppm values) compared to the aromatic carbons of the heterocyclic core, which resonate at lower fields. researchgate.net
Interactive Table: ¹³C NMR Data for a this compound Derivative
| Compound | Solvent | Carbon Assignment | Chemical Shift (δ ppm) | Reference |
| 6-Tetradecyl-6H-indolo[2,3-b]quinoxaline | DMSO-d6 | N-CH₂ | 43.13 | researchgate.net |
| 6-Tetradecyl-6H-indolo[2,3-b]quinoxaline | DMSO-d6 | Alkyl Chain (CH₂, CH₃) | 22.42 - 31.66 | researchgate.net |
| 6-Tetradecyl-6H-indolo[2,3-b]quinoxaline | DMSO-d6 | Aromatic CH | 111.47 - 132.26 | researchgate.net |
| 6-Tetradecyl-6H-indolo[2,3-b]quinoxaline | DMSO-d6 | Quaternary C | 119.60 - 149.24 | researchgate.net |
For complex this compound structures where 1D NMR spectra may be ambiguous, advanced NMR techniques are employed. semanticscholar.org Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are critical for establishing connectivity between protons and carbons. rsc.org
HSQC correlates the signals of protons with the signals of the carbon atoms to which they are directly attached.
HMBC reveals correlations between protons and carbons over two or three bonds, helping to piece together the molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, which is crucial for determining stereochemistry. rsc.org
The complete assignment of the ¹H and ¹³C NMR spectra of a 5,12-dihydrobenzo[g]this compound derivative was successfully achieved using a combination of 2D ¹H–¹³C HSQC/HMBC, ¹H–¹⁵N HMQC/HMBC, and ¹H–¹H NOESY experiments. rsc.org
Furthermore, theoretical calculations of NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach have become a powerful tool. researchgate.netresearchgate.net These calculations, often performed using Density Functional Theory (DFT), can predict the ¹H and ¹³C chemical shifts of a proposed structure. researchgate.net By comparing the calculated theoretical spectra with the experimental data, researchers can gain a high degree of confidence in their structural assignments. researchgate.net
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a fundamental technique used to determine the molecular weight of this compound derivatives and to confirm their elemental composition. researchgate.net High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the molecular formula. mdpi.com The agreement between the calculated and experimentally found mass for the molecular ion peak (e.g., [M+H]⁺) serves as strong evidence for the identity of the synthesized compound. mdpi.com Fragmentation analysis, where the molecular ion is broken down into smaller, charged fragments, can also provide valuable structural information.
Interactive Table: High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |
| 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one | ESI | 281.1018 ([M+H]⁺) | 281.3045 | mdpi.com |
| A bis-indolo[2,3-b]quinoxaline derivative | - | 359 | 359 | researchgate.net |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the this compound molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of particular bonds. researchgate.net For example, the C=N bonds within the heterocyclic rings, C-H bonds of the aromatic system, and any functional groups on substituents (like C=O or N-H) will show characteristic absorption bands. mdpi.comrsc.org In related quinoxaline precursors, characteristic peaks are observed for aromatic C-H stretching and various fingerprint region vibrations corresponding to the polycyclic aromatic system. nih.gov
Interactive Table: Characteristic IR Absorption Bands for Related Compounds
| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |
| 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one | N-H stretch | 3296 | mdpi.com |
| 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one | C=O stretch | 1740 | mdpi.com |
| 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one | C=N stretch | 1652 | mdpi.com |
| 5,8-Diiodo-2,3-diphenylquinoxaline | Aromatic C-H stretch | 3059 | nih.gov |
| 5,8-Diiodo-2,3-diphenylquinoxaline | Fingerprint Region | 1447, 1383, 1325, etc. | nih.gov |
Other Spectroscopic Techniques Applied in Characterization
Beyond the core techniques of NMR, MS, and IR, other methods are occasionally used to characterize specific properties of pyridazino[3,4-b]quinoxalines.
X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural proof. It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity and stereochemistry beyond any doubt. nih.gov
UV-Visible and Fluorescence Spectroscopy : Given that related aza-aromatic heterocycles like pyrazolo[3,4-b]quinolines can exhibit intense fluorescence, UV-Visible absorption and photoluminescence (fluorescence) spectroscopy are valuable for studying the electronic and photophysical properties of pyridazino[3,4-b]quinoxalines, which is particularly relevant for applications in materials science such as OLEDs. mdpi.com
Electrochemical Analysis : The electrochemical behavior of some reduced this compound derivatives has been investigated using techniques like cyclic voltammetry. bohrium.com This provides information about the redox properties of the molecule, which is important for understanding its electronic characteristics and potential applications in electronic devices or as redox-active materials. bohrium.com
Biological Activity and Mechanistic Insights of Pyridazino 3,4 B Quinoxaline Analogues in Vitro and Mechanistic Focus
Enzyme Inhibition Mechanisms (In Vitro Studies)
The potential of pyridazino[3,4-b]quinoxaline analogues to interact with and inhibit various enzymes has been explored, although detailed in vitro studies for this specific scaffold are limited. Research has often focused on isomeric structures or related quinoxaline (B1680401) derivatives.
Topoisomerase IIα Inhibition
Topoisomerase IIα is a crucial enzyme in DNA replication and a validated target for anticancer drugs. While direct in vitro inhibitory data for this compound against topoisomerase IIα is not extensively documented in the available literature, studies on closely related isomers provide some insights. For instance, a series of tetracyclic quinolino[3,4-b]quinoxalines and a limited number of tricyclic pyridazino[4,3-c]quinolines were synthesized and evaluated for their topoisomerase IIα inhibitory activity. The study reported that almost all of the tested agents, including the pyridazino[4,3-c]quinoline derivatives, exhibited high activity as Topo IIα inhibitors. sapub.orgresearchgate.net However, the most potent compound identified in this study was a quinolino[3,4-b]quinoxaline derivative (IC50 = 5.14 μM), with specific IC50 values for the pyridazino[4,3-c]quinoline analogues not being detailed in the abstract. sapub.org
Further research on other related fused quinoline (B57606) systems, such as pyrazolo[4,3-f]quinolines, has also demonstrated significant topoisomerase IIα inhibitory activity, suggesting the potential of the broader quinoline-based heterocyclic family as a source of such inhibitors. rsc.orgresearchgate.net
Main Protease (e.g., SARS-CoV-2 Mpro) Inhibition
DNA Gyrase B and Topoisomerase IV Inhibition
DNA gyrase and topoisomerase IV are essential bacterial enzymes that regulate DNA topology and are validated targets for antibacterial agents. mdpi.com Extensive searches of the scientific literature did not yield any specific in vitro studies on the inhibition of DNA gyrase B or topoisomerase IV by this compound analogues. Research in this area has predominantly focused on other heterocyclic scaffolds, such as pyrrolopyrimidines and quinolones, as inhibitors of these bacterial topoisomerases. researchgate.net
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
Cyclooxygenases (COX) and lipoxygenases (LOX) are key enzymes in the inflammatory pathway. The inhibitory potential of this compound analogues against these enzymes is not well-documented. However, a study on the related isomers, pyridazino[3,4-c]quinolines and pyridazino[4,5-c]quinolines, reported that tricyclic hydroxamic acids derived from these scaffolds exhibited only weak inhibition of 5-lipoxygenase (5-LOX). researchgate.netnih.gov
In the broader context of quinoxaline derivatives, some have been investigated as COX inhibitors. For example, certain novel quinoxaline derivatives have been synthesized and shown to act as dual inhibitors of EGFR and COX-2. nih.gov Similarly, other pyridazine-containing compounds have been designed as selective COX-2 inhibitors. wisdomlib.org However, specific in vitro data for the this compound core in COX or LOX inhibition is not available in the reviewed literature.
Table 1: 5-Lipoxygenase Inhibitory Activity of Related Pyridazinoquinoline Derivatives
| Compound Class | Finding | Reference |
| Tricyclic hydroxamic acids of Pyridazino[3,4-c]- and [4,5-c]quinolines | Weak inhibition of 5-lipoxygenase (5-LOX) | researchgate.netnih.gov |
Antiproliferative and Cytotoxic Properties (Against Cancer Cell Lines, In Vitro)
The this compound scaffold is a prominent feature in the design of novel anticancer agents. Numerous analogues have been synthesized and evaluated for their in vitro antiproliferative and cytotoxic effects against a variety of human cancer cell lines.
An extensive series of tetracyclic quinolino[3,4-b]quinoxalines were evaluated for their cytotoxic properties against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. nih.gov Among the studied derivatives, quinolino[3,4-b]quinoxalines 11 and 23, which were N-5 and C-6 substituted respectively, emerged as the most promising compounds. nih.gov Derivative 11 exhibited high cytotoxic activity against HeLa cells with an IC50 of 2.04 μM, while derivative 23 showed an IC50 of 2.32 μM against the same cell line. nih.gov
In another study, a novel series of ethyl 3-(arylethynyl)quinoxaline-2-carboxylate derivatives demonstrated substantial antiproliferative activity against human non-small cell lung carcinoma (A549) and glioblastoma (U87-MG) cell lines. nih.gov The arylethynyl derivatives 2a and 2d were the most cytotoxic, with an IC50 value of 3.3 μM for both cell lines. nih.gov
Furthermore, new pyrazolo[3,4-g]quinoxaline derivatives were synthesized and tested for their in vitro antiproliferative activities against a human fibroblast primary culture and three human solid cancer cell lines: PA1 (ovarian teratocarcinoma), PC3 (prostate cancer), and DU145 (prostate cancer). nih.gov Many of the compounds in this series exhibited interesting inhibitory potencies against Pim-3 kinase, and some also demonstrated favorable antiproliferative effects. nih.gov
The antiproliferative activity of novel oxiranyl-quinoxaline derivatives was evaluated against two neuroblastoma cell lines, SK-N-SH and IMR-32. nih.gov It was observed that the stereochemistry of these compounds played a significant role in their activity, with the trans derivatives showing better activities than the cis derivatives. nih.gov
| Cancer Cell Line | Compound Series | IC50 Values | Key Findings |
| HeLa (Cervical Cancer) | Quinolino[3,4-b]quinoxalines nih.gov | 2.04 μM (derivative 11), 2.32 μM (derivative 23) nih.gov | N-5 and C-6 substitutions are important for activity. nih.gov |
| MCF-7 (Breast Cancer) | Quinolino[3,4-b]quinoxalines nih.gov | ||
| A549 (Lung Carcinoma) | Ethyl 3-(arylethynyl)quinoxaline-2-carboxylates nih.gov | 3.3 μM (derivatives 2a and 2d) nih.gov | Arylethynyl moiety contributes to cytotoxicity. nih.gov |
| U87-MG (Glioblastoma) | Ethyl 3-(arylethynyl)quinoxaline-2-carboxylates nih.gov | 3.3 μM (derivatives 2a and 2d) nih.gov | |
| PA1 (Ovarian Teratocarcinoma) | Pyrazolo[3,4-g]quinoxaline derivatives nih.gov | Inhibition of Pim-3 kinase is a potential mechanism. nih.gov | |
| PC3 (Prostate Cancer) | Pyrazolo[3,4-g]quinoxaline derivatives nih.gov | ||
| DU145 (Prostate Cancer) | Pyrazolo[3,4-g]quinoxaline derivatives nih.gov | ||
| SK-N-SH (Neuroblastoma) | Oxiranyl-quinoxaline derivatives nih.gov | Trans stereoisomers are more active than cis isomers. nih.gov | |
| IMR-32 (Neuroblastoma) | Oxiranyl-quinoxaline derivatives nih.gov |
G-quadruplex Binding and Stabilization Mechanisms
G-quadruplexes (G4) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, and they have emerged as promising targets for anticancer drug development. This compound analogues have been investigated for their ability to bind and stabilize these structures.
A study on quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinolines revealed that almost all of the tested agents were potent G-quadruplex stabilizers. nih.gov Derivative 11 from the quinolino[3,4-b]quinoxaline series was found to be a selective binder to certain G-quadruplex sequences. nih.gov The stabilization of G-quadruplex structures by these ligands can inhibit the activity of telomerase, an enzyme crucial for the immortalization of cancer cells.
In a related context, pyridine (B92270) bis-quinazoline derivatives were designed and evaluated for their ability to selectively bind and stabilize G-quadruplex DNA. nih.gov Biophysical assays confirmed strong G4 stabilization and high selectivity over double-stranded DNA. nih.gov The study highlighted that functionalization with aliphatic amine side chains significantly enhanced their G4 stabilization ability. nih.gov The binding is thought to occur through arene-arene interactions between the electron-poor surface of the bis-quinazoline central fragment and the flat, hydrophobic surfaces of the G-tetrads. nih.gov
Antiviral Properties (In Silico and In Vitro Evidence)
The broad biological activity of the this compound scaffold also extends to antiviral properties. Both in silico and in vitro studies have provided evidence for the potential of these compounds against various viruses.
While direct studies on this compound against specific viruses are emerging, research on the broader class of quinoxaline derivatives provides a strong rationale for their investigation. For instance, in silico and in vitro studies on quinoline-3-carboxylate derivatives against a SARS-CoV-2 isolate have shown promising results. nih.gov The most active compounds exhibited strong binding affinity to the primary viral protease (NSP5) and the exoribonuclease domain of non-structural protein 14 (NSP14). nih.gov
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For this compound analogues, several SAR studies have provided valuable insights.
For Antibacterial and Antifungal Activity:
The introduction of lipophilic groups, such as aromatic rings and methyl groups, generally enhances antibacterial and antifungal activity by increasing the permeability of the compounds through microbial cell walls. nih.gov
For pyrazolo[3,4-b]pyridine derivatives, a higher log P and a lower dipole moment were found to correlate with increased antifungal activity. nih.gov
For Antitubercular Activity:
Substitutions at the 2-position of the quinoxaline ring with chloro, dimethylamino, and nitro groups have been shown to be beneficial for activity against M. tuberculosis. nih.gov
In a series of 4-(3-(4-substituted piperazin-1-yl)-quinoxalin-2-yl)-naphthalen-1-ol analogues, the nature of the substituent on the piperazine (B1678402) ring significantly influenced the antitubercular potency. nih.gov
For Antiproliferative Activity:
For quinolino[3,4-b]quinoxalines, substitutions at the N-5 and C-6 positions with basic side chains were found to be critical for their cytotoxic effects. nih.gov
The presence of an arylethynyl moiety in ethyl quinoxaline-2-carboxylates was shown to be important for their antiproliferative activity. nih.gov
In the case of oxiranyl-quinoxaline derivatives, the stereochemistry is a key determinant of activity, with trans isomers being more potent than cis isomers. nih.gov
For G-quadruplex Binding:
The presence of aliphatic amine side chains on a quinazoline-based scaffold significantly enhances G-quadruplex stabilization. nih.gov The length and nature of these side chains can influence the binding affinity.
Correlating Substituent Electronic and Steric Properties with Biological Efficacy
The biological potency of this compound analogues is intricately linked to the electronic and steric nature of their substituents. The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the heterocyclic core can significantly modulate their interaction with biological targets, thereby influencing their efficacy.
Research on related quinoxaline derivatives has shown that the presence and position of various substituents are critical for their anticancer activity. For instance, a study on quinolino[3,4-b]quinoxalines, a structurally similar tetracyclic system, revealed that substitutions at the N-5 and C-6 positions with a basic side chain were particularly effective. nih.gov Specifically, derivative 11 (N-5 substituted) was a selective binder to G-quadruplex sequences, while derivative 23 (C-6 substituted) exhibited potent topoisomerase IIα (Topo IIα) inhibitory activity. nih.gov Both compounds displayed significant cytotoxicity against HeLa cancer cells. nih.gov
The electronic properties of substituents play a crucial role. In a series of 2-aryl-2-fluorocyclopropylamines, it was observed that electron-donating substituents on the aromatic ring enhanced the inhibitory potency against tyramine (B21549) oxidase, whereas electron-withdrawing groups diminished the activity. mdpi.com This suggests that increased electron density on the aromatic system can favor interactions with the enzyme's active site. Conversely, in other quinoxaline series, the introduction of strong electron-withdrawing groups like trifluoromethyl (CF3) and fluoro (F) atoms was found to be beneficial for certain applications by tuning the electronic properties of the molecule. nih.gov A recent quantitative structure-activity relationship (QSAR) study on anticancer quinoxalines highlighted that electron-releasing groups on an aromatic ring fused to the quinoxaline system generally increase activity, while electron-withdrawing groups like NO2 at the 7-position decrease it. mdpi.com
Steric factors also exert a profound influence on biological efficacy. A QSAR study on 1-arylpyrazolo[4,5-c]quinolin-4-ones, which share a fused heterocyclic structure, demonstrated that the steric properties of substituents on the aryl ring were significantly correlated with their ability to displace [3H]-flunitrazepam from its receptor. nih.gov The study suggested that substituents at the 2- and 6-positions of the aryl ring produced dominant steric effects, indicating that the size and spatial arrangement of these groups are critical for optimal receptor binding. nih.gov
The following interactive table provides data on the cytotoxic and Topo IIα inhibitory activities of selected quinolino[3,4-b]quinoxaline and pyridazino[4,3-c]quinoline derivatives, illustrating the impact of substituent placement on biological efficacy. nih.gov
| Compound | Scaffold | Substitution | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Topo IIα IC₅₀ (µM) |
| 11 | Quinolino[3,4-b]quinoxaline | N-5 substituted | 2.04 | 3.11 | >10 |
| 23 | Quinolino[3,4-b]quinoxaline | C-6 substituted | 2.32 | 4.15 | 5.14 |
| 33a | Pyridazino[4,3-c]quinoline | N-6 substituted | >100 | >100 | >10 |
| 33b | Pyridazino[4,3-c]quinoline | N-6 substituted | 45.3 | 55.1 | >10 |
| 33c | Pyridazino[4,3-c]quinoline | N-6 substituted | 33.4 | 42.8 | >10 |
Data sourced from Catto et al. (2016). nih.govresearchgate.net
This data underscores that quinolino[3,4-b]quinoxalines with specific substitutions are significantly more potent than the tested pyridazino[4,3-c]quinolines, highlighting the sensitivity of the biological activity to the nature and position of substituents. researchgate.net
Influence of Core Skeleton Modifications on Mechanistic Interactions
Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a powerful tool in drug design. researchgate.netresearchgate.net For instance, modifying the quinoxaline core by fusing it with other heterocyclic rings, such as a tetrazole to form tetrazolo[1,5-a]quinoxalines, has been shown to yield compounds with potent anticancer and antimicrobial activities. bohrium.com In a study focused on anti-inflammatory agents, the bioisosteric replacement of a carbon atom with a sulfur atom in a related triazino[2,3-c]quinazoline system led to a significant decrease in the calculated affinity towards COX-1, demonstrating how a subtle change in the core structure can modulate target selectivity. researchgate.net
Scaffold hopping is another key strategy where the core structure of a known active compound is replaced by a different, often structurally distinct, scaffold to identify novel chemotypes with similar or improved biological activity. researchgate.net This approach can lead to compounds with different intellectual property, improved pharmacokinetic properties, or altered mechanisms of action. For example, a scaffold hopping approach was successfully used to transition from thienopyrimidinone-based allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H to novel quinazolinone derivatives. nih.govunica.it This change in the core scaffold maintained the desired allosteric inhibitory mechanism. nih.govunica.it
In the context of kinase inhibition, a major area of application for quinoxaline derivatives, core modifications can significantly impact the target profile. A study on pyrrolo[1,2-a]quinoxaline-based PTP1B inhibitors employed a scaffold hopping strategy by replacing the pyrrole (B145914) ring with various azoles. nih.gov This modification of the core led to changes in the physicochemical properties, such as a decrease in the calculated logP, while maintaining the binding mode within the allosteric site of the enzyme. nih.gov Another example involves the design of novel TRK inhibitors using a pyrazolo[3,4-b]pyridine core, which was identified through a scaffold hopping strategy. nih.gov
The following table presents examples of core skeleton modifications and their impact on the biological target and mechanism of action.
| Original Scaffold | Modified Scaffold | Biological Target/Activity | Mechanistic Implication | Reference |
| Thienopyrimidinone | Quinazolinone | HIV-1 Reverse Transcriptase (RNase H) | Allosteric Inhibition | nih.govunica.it |
| Pyrrolo[1,2-a]quinoxaline | Azolo[1,2-a]quinoxaline | PTP1B | Allosteric Inhibition | nih.gov |
| Dihydroquinoxalin-2(1H)-one | Quinazolinone | Tubulin Polymerization | Targeting the Colchicine Binding Site | researchgate.net |
| Quinoxaline | Tetrazolo[1,5-a]quinoxaline | Anticancer/Antimicrobial | Enhanced Cytotoxicity | bohrium.com |
Applications of Pyridazino 3,4 B Quinoxaline and Its Derivatives Non Clinical Focus
Role as Medicinal Chemistry Scaffolds for Compound Library Development
The pyridazino[3,4-b]quinoxaline core is considered a "privileged scaffold" in medicinal chemistry. Its rigid framework allows for the precise spatial orientation of various functional groups, which is crucial for targeted molecular interactions. Chemists utilize this scaffold to generate large collections of related compounds, known as compound libraries, which can be screened for a wide range of biological activities.
The synthesis of this heterocyclic system can be achieved through several routes. One common method involves the reaction of o-phenylenediamine (B120857) with β-ketoacids to form quinoxalinones, which are then treated with hydrazine (B178648) to yield dihydropyridazino[3,4-b]quinoxalines. bohrium.comresearchgate.net These can subsequently be oxidized to create the aromatic this compound system. bohrium.com Another approach involves the reaction of substituted o-phenylenediamines with 3,4,6-trichloropyridazine (B1215204). bohrium.com
The versatility of the scaffold lies in the ability to introduce a wide variety of substituents at multiple positions on the heterocyclic rings. This derivatization is key to developing compound libraries with diverse chemical and physical properties. For instance, extensive series of tetracyclic quinolino[3,4-b]quinoxalines have been synthesized with different side chains to explore their biochemical interactions. nih.gov Similarly, the development of pyrazolo[3,4-b]pyridine and pyrrolo[3,4-d]pyridazinone derivatives demonstrates the broader strategy of using nitrogen-rich heterocyclic scaffolds to build libraries of potential bioactive molecules. nih.govmdpi.com By modifying the peripheral chemical groups, researchers can fine-tune properties like solubility, lipophilicity, and electronic character to optimize the compounds for various screening assays. researchgate.net
The creation of these libraries is not just for drug discovery but also for probing biological systems. By observing how different derivatives from a this compound-based library interact with biological targets, researchers can gain insights into the structural requirements for specific functions, aiding in the design of more potent and selective molecules for future studies. researchgate.netnih.gov
Table 1: Selected this compound Derivatives and Related Scaffolds in Medicinal Chemistry
| Compound/Scaffold Class | Synthetic Precursors | Purpose of Library/Derivatives | Reference |
| Dihydropyridazino[3,4-b]quinoxalines | Quinoxalinones, Hydrazine | Core scaffold synthesis | bohrium.comresearchgate.net |
| This compound | 5,10-Dihydropyridazino[3,4-b]quinoxalines (via oxidation) | Creation of the aromatic heterocyclic system | bohrium.com |
| Quinolino[3,4-b]quinoxalines | Substituted quinolines and quinoxalines | Evaluation as Topoisomerase IIα inhibitors and G-quadruplex stabilizers | nih.gov |
| 5H-Pyridazino[3,4-b] bohrium.comnih.govthiazin-6(7H)-one | 4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones, Chloroacetic acid | Synthesis of fused pyridazine (B1198779) derivatives for antiviral screening | nih.gov |
| Pyrrolo[3,4-d]pyridazinone Derivatives | Substituted anhydrides, Methylhydrazine, Methyl chloroacetate | Development of dual COX/LOX inhibitors | mdpi.com |
Material Science Applications
The distinct electronic properties of the this compound system make it a compelling candidate for applications in material science, particularly in organic electronics and chemosensors.
The field of organic electronics relies on carbon-based molecules and polymers that can transport charge or emit light. The this compound scaffold, being electron-deficient due to its multiple nitrogen atoms, is well-suited for use as an electron-acceptor (A) component in donor-acceptor (D-A) type materials. This architecture is fundamental to many organic light-emitting diodes (OLEDs) and organic semiconductors.
While research on the specific this compound is emerging, extensive studies on the closely related quinoxaline (B1680401) and pyrazino[2,3-g]quinoxaline (B3350192) structures highlight the potential. These compounds are used as electron acceptors to create light-emitting materials where the emission color can be precisely tuned across the visible spectrum by pairing them with different electron-donor groups. nih.gov For example, derivatives of the isomeric pyrido[3,4-b]pyrazine (B183377) have been used to create OLEDs with colors ranging from pure blue to orange-red and exhibiting high external quantum efficiencies. nih.gov
Furthermore, polymers incorporating the related pyrazino[2,3-g]quinoxaline-2,7-dione unit have been shown to function as semiconductors in organic thin-film transistors (OTFTs). rsc.org Depending on the co-polymerized unit, these materials can exhibit either electron-dominant or hole-dominant charge transport, demonstrating their ambipolar capabilities. rsc.org Quinoxaline derivatives have also been developed as materials for various layers within an OLED device, including the electron transporting layer and as the host or guest in the emissive layer, prized for their thermal stability and luminescent properties. google.com Recently, quinoxaline-based acceptors have been employed in designing thermally activated delayed fluorescence (TADF) emitters, a highly efficient type of OLED technology, for deep-red and near-infrared (NIR) applications. chemrxiv.orgrsc.org The shared electronic characteristics suggest that this compound could be similarly exploited in these advanced electronic components.
Table 2: Application of Quinoxaline-Related Scaffolds in Organic Electronics
| Scaffold | Application | Function/Property | Key Finding | Reference |
| Pyrido[3,4-b]pyrazine | OLED Emitter | Electron-acceptor | Tunable emission from blue to orange-red; high efficiency. | nih.gov |
| Pyrazino[2,3-g]quinoxaline-2,7-dione | OTFT Semiconductor | Ambipolar charge transport | Hole mobilities up to 4.82 × 10⁻² cm²/Vs. | rsc.org |
| Quinoxaline Derivatives | OLED Multi-layer Material | Hole/Electron Transport, Emissive Host/Guest | Increases thermal stability and glass transition temperature. | google.com |
| Pyrazino[2,3-g]quinoxaline | TADF Emitter | Strong electron-acceptor | Achieved deep-red to NIR emission in solution-processed OLEDs. | chemrxiv.org |
Functionality in Chemosensor Design
A chemosensor is a molecule designed to signal the presence of a specific chemical substance (analyte) through a detectable change, often in its optical properties like color or fluorescence. The nitrogen-rich this compound scaffold is a promising platform for chemosensor development due to the lone pairs of electrons on its nitrogen atoms, which can interact with analytes such as metal ions or protons (acids).
This concept has been demonstrated with related heterocyclic systems. For example, pyrazolo[3,4-b]quinolines, which also possess a nitrogen-rich fused ring structure, have been successfully used to create fluorescent sensors for various cations. mdpi.com The binding of a metal ion to the heterocyclic core alters the electronic structure of the molecule, leading to a change in its fluorescence emission.
Similarly, polymers based on the pyrazino[2,3-g]quinoxaline-2,7-dione scaffold have shown a strong affinity for acids. rsc.org Upon exposure to an acidic environment, these materials exhibit a significant bathochromic shift (a shift to longer wavelengths) in their absorption spectra, which can be easily detected. rsc.org This response forms the basis of a colorimetric sensor for acidity. Given these precedents, the this compound core is a highly attractive candidate for designing novel chemosensors that can detect specific ions or changes in pH through measurable optical signals.
Utility as Advanced Reagents in Synthetic Organic Chemistry
Beyond being a target for synthesis itself, the this compound framework and its precursors serve as advanced reagents or versatile building blocks in the construction of more complex chemical architectures. The synthesis of the core itself often relies on sophisticated reactions where highly functionalized precursors act as key reagents.
For example, the construction of the this compound ring system can be achieved via the reaction of o-phenylenediamines with 3,4,6-trichloropyridazine. bohrium.com In this case, the trichloropyridazine is a crucial reagent that brings the pyridazine ring to be fused with the quinoxaline system. The reactivity of the chlorine atoms allows for the sequential formation of the new heterocyclic ring.
Modern synthetic methods provide various pathways to pyridazine-containing structures. These include copper-promoted cyclizations of β,γ-unsaturated hydrazones to form 1,6-dihydropyridazines, which can then be oxidized to pyridazines. organic-chemistry.org Inverse electron demand Diels-Alder reactions between tetrazines and enol ethers also provide a route to functionalized pyridazines. organic-chemistry.org These methods generate pyridazine derivatives that can, in turn, be used as building blocks for more elaborate fused systems like this compound. The strategic synthesis of these precursors is a key aspect of their utility, enabling chemists to assemble complex molecular frameworks with high precision.
Future Directions and Emerging Research Perspectives
Innovation in Green and Sustainable Synthetic Routes for Pyridazino[3,4-b]quinoxaline
The development of environmentally benign synthetic protocols is a paramount goal in modern chemistry. researchgate.net Future research on this compound will likely prioritize the adoption of green chemistry principles to minimize environmental impact and enhance efficiency. researchgate.net Traditional multi-step syntheses often involve hazardous solvents, stoichiometric reagents, and harsh reaction conditions.
Innovations are anticipated in the following areas:
Microwave-Assisted Synthesis: This technique offers rapid heating, shorter reaction times, and often leads to higher yields with improved purity compared to conventional heating methods. udayton.edu Its application can significantly reduce energy consumption and the use of volatile organic solvents. udayton.edu
Ultrasonic Irradiation: Sonochemistry provides an alternative energy source for chemical reactions, often proceeding under milder conditions and in shorter durations. growingscience.com The use of ultrasound in the synthesis of pyridazine (B1198779) precursors has been shown to be effective and could be adapted for the construction of the this compound core. growingscience.com
Aqueous Reaction Media: The use of water as a solvent is a cornerstone of green chemistry. researchgate.net Developing synthetic routes that proceed efficiently in water would eliminate the need for hazardous organic solvents, simplifying work-up procedures and reducing chemical waste. researchgate.netudayton.edu
Catalyst-Free Conditions: Research is moving towards developing reactions that can proceed without a catalyst, further reducing cost and potential metal contamination of the final products. udayton.edu
These sustainable approaches are not only environmentally responsible but also align with the growing demand for cost-effective and efficient manufacturing processes in the pharmaceutical and chemical industries. researchgate.net
Advanced Computational Design and Virtual Screening of Novel this compound Analogues
The integration of computational tools has revolutionized drug discovery, enabling the rational design and rapid screening of vast chemical libraries. For the this compound scaffold, these in silico methods are crucial for identifying new derivatives with enhanced potency and selectivity.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific biological target, such as an enzyme or receptor. nih.gov For instance, a series of pyridazino[3,4,5-de]quinazolin-3(2H)-one derivatives were designed as PARP-1 inhibitors, with molecular docking used to understand their binding modes. nih.gov Similarly, novel quinoxaline (B1680401) derivatives have been designed and evaluated as EGFR inhibitors, with docking studies confirming their interaction with the receptor's active site. nih.gov
Virtual Screening: This computational technique involves screening large libraries of compounds against a target protein to identify potential hits. This allows researchers to prioritize which analogues of this compound to synthesize and test, saving significant time and resources.
Scaffold Hopping and AI: Advanced strategies like scaffold hopping are used to design structurally novel inhibitors based on known active fragments. nih.govrsc.org Furthermore, artificial intelligence is being employed to predict the biological targets of newly designed derivatives, as demonstrated in the study of novel 1,3-dithiolo[4,5-b]quinoxaline compounds. johnshopkins.edu
The table below summarizes recent findings where computational design was instrumental in developing quinoxaline-based compounds.
| Compound Class | Target | Computational Method | Key Finding | Reference(s) |
| Pyridazino[3,4,5-de]quinazolin-3(2H)-ones | PARP-1 | Molecular Docking | Design and synthesis of potent PARP-1 inhibitors with neuroprotective effects. | nih.gov |
| Quinoxaline Derivatives | EGFR | Molecular Docking | Identification of a promising EGFR inhibitor for non-small cell lung cancer. | nih.gov |
| Pyrazolo[3,4-b]pyridine Derivatives | TRKA | Scaffold Hopping, CADD | Development of a novel TRKA kinase inhibitor with nanomolar activity. | nih.govrsc.org |
| Quinoxaline Derivatives | ASK1 | Structure-Activity Relationship | Discovery of a potent ASK1 inhibitor with potential for treating non-alcoholic fatty liver disease. | nih.gov |
These computational approaches accelerate the discovery of lead compounds and allow for the fine-tuning of their pharmacokinetic and pharmacodynamic properties.
In-depth Exploration of New Mechanistic Pathways in Biological Systems
While this compound derivatives have been explored for various activities, future research will delve deeper into their mechanisms of action and explore novel biological targets. The versatility of the quinoxaline scaffold suggests that its fused pyridazine derivatives could interact with a wide array of biomolecules.
Kinase Inhibition: Many heterocyclic compounds are potent kinase inhibitors. nih.gov Research has identified pyrazolo[3,4-b]quinoxalines as inhibitors of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3 (GSK-3). nih.gov More recently, quinoxaline derivatives have been developed as inhibitors of Apoptosis signal-regulated kinase 1 (ASK1), a key factor in inflammation and fibrosis signaling pathways. nih.gov Future studies will likely screen this compound libraries against a broader panel of kinases to uncover new therapeutic opportunities in cancer and inflammatory diseases.
DNA Intercalation and G-Quadruplex Stabilization: The planar, aromatic nature of the this compound system makes it a candidate for interaction with nucleic acids. Related compounds, such as quinolino[3,4-b]quinoxalines, have been shown to act as Topoisomerase IIα inhibitors and stabilizers of G-quadruplex structures, which are implicated in cancer cell proliferation. nih.gov Investigating the ability of this compound analogues to bind to these unique DNA structures could lead to the development of novel anti-cancer agents. nih.gov
Target Identification: A significant future direction involves identifying the specific intracellular targets of biologically active this compound derivatives. Techniques such as affinity chromatography using immobilized compounds can be employed to isolate and identify the proteins or other biomolecules they interact with, revealing novel mechanistic pathways. nih.gov
Expansion into Novel Material Science Applications and Technological Advancements
Beyond their established role in medicinal chemistry, the unique electronic and photophysical properties of heteroaromatic systems like this compound open doors for their application in material science. The core quinoxaline structure is a known building block for functional organic materials. johnshopkins.edu
Future research could explore the potential of this compound derivatives in:
Organic Electronics: The electron-deficient nature of the pyrazine (B50134) and pyridazine rings within the fused system suggests potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Judicious substitution on the core structure could tune the HOMO/LUMO energy levels to create efficient electron-transporting or light-emitting materials.
Sensors and Probes: The scaffold's rigid, planar structure could be functionalized to create fluorescent chemosensors. These sensors could be designed to detect specific metal ions, anions, or biologically relevant molecules through changes in their fluorescence emission upon binding.
Functional Dyes: The extended π-conjugated system of this compound suggests that its derivatives could function as dyes with specific absorption and emission properties for use in imaging, textiles, or data storage technologies.
The synthesis of the core this compound heterocycle is a key step, and its versatility as a synthetic intermediate will be crucial for developing these advanced materials. johnshopkins.edubohrium.com
Q & A
Q. Critical Factors :
- Solvent polarity (n-butanol vs. acetic acid) impacts side-product formation .
- Substituents on starting materials (e.g., trifluoromethyl groups) influence cyclization efficiency .
Which spectroscopic techniques are most effective for characterizing this compound derivatives, and what key spectral markers should researchers prioritize?
Basic Research Question
- IR Spectroscopy : Identifies NH stretches (ν ~3346–3352 cm⁻¹) and confirms C=O/C-Br bond elimination post-reaction .
- ¹H NMR : Aromatic protons appear as multiplets (δ 6.50–8.71 ppm), with para-methoxyphenyl substituents showing distinct singlet patterns .
- UV-Vis : Absorbance bands (e.g., 250–400 nm) correlate with π→π* transitions in fused heteroaromatic systems .
Advanced Tip : Use 2D NMR (COSY, NOESY) to resolve ambiguities in dihydro vs. fully aromatic structures .
What biological activities have been documented for this compound derivatives, and what structural features correlate with these activities?
Basic Research Question
| Substituent | Biological Activity | Key Reference |
|---|---|---|
| Methoxy groups | Enhanced solubility & antiviral activity | |
| Trifluoromethyl groups | Improved anticancer potency | |
| Halogen atoms (Cl, F) | Antimicrobial efficacy |
Q. Mechanistic Insights :
- Electron-withdrawing groups (e.g., -CF₃) enhance DNA intercalation by increasing π-stacking interactions .
- Methoxy substituents improve pharmacokinetic profiles by reducing metabolic degradation .
How can researchers optimize cyclization reactions to minimize by-product formation during this compound synthesis?
Advanced Research Question
- Stoichiometric Control : Excess hydrazine (≥3 eq.) suppresses competing pathways, favoring cyclization over dimerization .
- Catalytic Additives : Acetic acid accelerates imine formation, reducing reaction time and side-products .
- Temperature Gradients : Gradual heating (80–100°C) prevents thermal decomposition of intermediates .
Case Study : Cyclization of α-arylhydrazonoacyl-hydrazide 11 to this compound 12 achieved 78% yield under optimized n-butanol reflux .
What mechanistic insights explain the formation of this compound derivatives during hydrazine-mediated reactions?
Advanced Research Question
- Stepwise Pathway : (1) Hydrazine attacks carbonyl groups, forming hydrazones; (2) Intramolecular cyclization generates the pyridazine ring .
- By-Product Formation : Competing [4+2] cycloaddition between intermediates yields fused systems (e.g., pyrazino[2,3-d]pyridazine) .
- Redox Role : Hydrazine acts as both a reactant and reducing agent, converting nitro groups to amines .
Experimental Validation : Isotopic labeling (¹⁵N-NMR) tracks nitrogen incorporation during cyclization .
How does the introduction of electron-withdrawing substituents affect the DNA intercalation efficiency of this compound derivatives?
Advanced Research Question
- Enhanced Binding : -CF₃ and -NO₂ groups increase binding constants (Kb ~10⁶ M⁻¹) by strengthening π-π stacking and electrostatic interactions with DNA .
- Cytotoxicity Correlation : Derivatives with -Cl substituents show IC₅₀ values <10 μM in HeLa cells due to dual intercalation and topoisomerase inhibition .
Q. Methodology :
- Fluorescence Quenching : Monitor ethidium bromide displacement to quantify intercalation strength .
- Molecular Dynamics : Simulate substituent effects on minor groove binding .
What are the key considerations when designing this compound derivatives for charge-transfer applications?
Advanced Research Question
- Extended Conjugation : Fusing pyridazine with quinoxaline creates low-bandgap systems (~2.1 eV), suitable for organic electronics .
- Electron-Deficient Cores : Trifluoromethyl or nitro groups enhance electron affinity, facilitating n-type semiconductor behavior .
Case Study : Furazano[3,4-b]quinoxaline derivatives exhibit strong charge-transfer interactions in annelated nitronyl nitroxides, with λmax ~450 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
